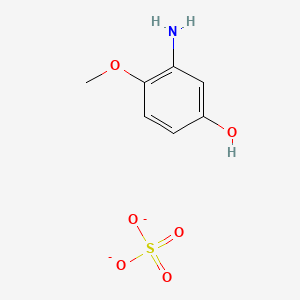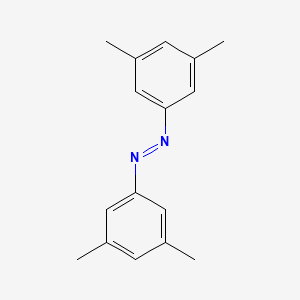
5-Ethenyl-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolecarboxylic acid, 5-ethenyl- is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties, which make it highly reactive and versatile in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiazolecarboxylic acid, 5-ethenyl- typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction is carried out under reflux conditions for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 4-thiazolecarboxylic acid, 5-ethenyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolecarboxylic acid, 5-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Thiazolecarboxylic acid, 5-ethenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-thiazolecarboxylic acid, 5-ethenyl- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, leading to changes in physiological processes . For example, it may bind to specific receptors or enzymes, altering their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A parent compound with a similar structure but without the carboxylic acid and ethenyl groups.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Sulfoxides and Sulfones: Oxidized derivatives of thiazole.
Uniqueness
4-Thiazolecarboxylic acid, 5-ethenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
87764-55-4 |
|---|---|
Molekularformel |
C6H5NO2S |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
5-ethenyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO2S/c1-2-4-5(6(8)9)7-3-10-4/h2-3H,1H2,(H,8,9) |
InChI-Schlüssel |
OGOCKNKCBDGGOT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(N=CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)

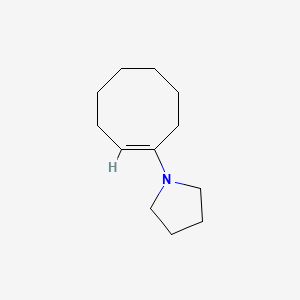
![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)
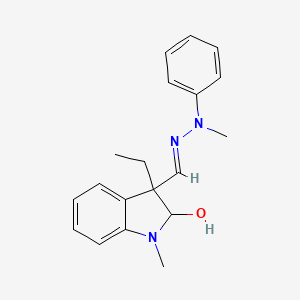

![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)

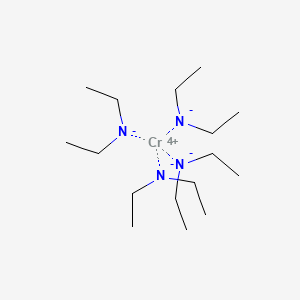
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
